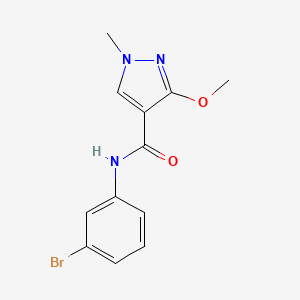

N-(3-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-(3-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methylpyrazole core substituted with a methoxy group at position 3 and an N-linked 3-bromophenyl group. This compound belongs to a class of pyrazole carboxamides, which are widely explored for their pharmacological and agrochemical applications due to their structural versatility and tunable physicochemical properties .

Properties

IUPAC Name |

N-(3-bromophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDWHYHWMPSATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound. This reaction is often catalyzed by transition metals such as copper or silver under mild conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.

Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H13BrN2O2, with a molecular weight of 321.17 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug design. The presence of the bromophenyl and methoxy groups contributes to its potential reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to N-(3-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . This suggests potential applications in developing new antibiotics or antiseptic agents.

2. Anticancer Activity

The compound's structural features allow it to interact with biological targets involved in cancer progression. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development. For example, related compounds have been evaluated for their cytotoxic effects on human cancer cell lines .

3. Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where reducing inflammation can significantly improve patient outcomes .

Pharmaceutical Applications

1. Drug Development

The unique properties of this compound make it a suitable candidate for further development into pharmaceutical agents targeting various diseases. Its ability to modulate biological pathways can be harnessed for creating drugs that address unmet medical needs.

2. Molecular Hybridization

Molecular hybridization strategies involving pyrazole derivatives have led to the creation of new compounds with enhanced therapeutic profiles. By combining the pyrazole structure with other pharmacophores, researchers aim to develop multifunctional agents that can tackle multiple targets simultaneously .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents on the pyrazole core or the N-linked aryl group, impacting molecular weight, polarity, and bioactivity. Below is a comparative analysis:

Key Findings from Structural Comparisons

Halogen Effects :

- Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity (e.g., target compound vs. 5-(4-chlorophenyl) analog ) may enhance membrane permeability but reduce solubility.

- Positional Effects: Meta-bromo (target) vs. para-bromo (’s analog) alters steric and electronic interactions with target receptors .

Electron-Donating/Withdrawing Groups: Methoxy (target) vs. trifluoromethyl (): Methoxy’s electron-donating nature contrasts with CF₃’s electron-withdrawing effect, influencing charge distribution and binding affinity .

Aromatic Substitutions: Phenoxy () and pyridylmethyl () groups enable π-π stacking or hydrogen bonding, critical for receptor binding .

Biological Activity

N-(3-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole core substituted with a bromophenyl group and a methoxy group, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, revealing significant antimicrobial, anticancer, and anti-inflammatory effects.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.22 to 0.25 µg/mL, demonstrating their effectiveness against pathogenic isolates .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. Compounds with a similar pyrazole structure have shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, these compounds can induce apoptosis and enhance caspase-3 activity, indicating their potential as anticancer agents .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vivo models have demonstrated that pyrazole derivatives can significantly reduce inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting their use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : The induction of apoptosis in cancer cells is likely mediated through the activation of intrinsic pathways involving mitochondrial dysfunction and subsequent caspase activation.

- Anti-inflammatory Mechanism : The reduction in pro-inflammatory cytokines suggests that the compound may inhibit signaling pathways such as NF-kB or MAPK pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key steps to optimize the multi-step synthesis of N-(3-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

- Methodological Answer : The synthesis involves cyclization of substituted hydrazines with β-keto esters to form the pyrazole core, followed by formylation at the 3-position and oxidation to generate reactive intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. Acylation with 3-bromoaniline under basic conditions (e.g., K₂CO₃ in DMF) yields the final carboxamide. Reaction temperature and stoichiometric ratios (e.g., 1.1 equivalents of RCH₂Cl) are critical for minimizing side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the pyrazole ring and bromophenyl group. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography (for crystalline derivatives) validates spatial arrangements of substituents, as seen in structurally similar pyrazole-oxime analogs .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate degradation under prolonged exposure to light or humidity. Store in amber vials at –20°C under inert gas (argon). Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring reveals <5% degradation when protected from moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

- Methodological Answer : Systematic substitution at the pyrazole 3-methoxy and N-methyl positions (e.g., replacing methoxy with fluorine or varying alkyl chain length) can elucidate steric and electronic influences. In vitro assays (e.g., kinase inhibition or receptor binding) paired with computational docking (AutoDock Vina) identify critical interactions. For example, analogs with 4-fluorophenyl groups show enhanced binding affinity in related pyrazole-carboxamides .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodological Answer : Residual solvents (DMF, THF) and unreacted intermediates (e.g., 3-bromoaniline) require GC-MS headspace analysis. Impurity profiling via LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) detects byproducts like dehalogenated derivatives. Quantitation limits (LOQ < 0.1%) are achievable with tandem mass spectrometry .

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

- Methodological Answer : Similar pyrazole-carboxamides target kinase pathways (e.g., JAK2/STAT3) or cannabinoid receptors (e.g., CB1 antagonism). Competitive binding assays (SPR or radioligand displacement) and gene expression profiling (RNA-seq) in cancer cell lines can validate targets. For instance, 1,5-diarylpyrazole derivatives show anti-proliferative activity via apoptosis induction .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer : Discrepancies may stem from metabolic instability (e.g., cytochrome P450-mediated oxidation of the methoxy group). Use hepatic microsome assays to identify metabolic hotspots. Prodrug strategies (e.g., esterification of the carboxamide) or co-administration with CYP inhibitors (e.g., ketoconazole) can improve pharmacokinetic profiles. Cross-validate findings using isotopic labeling (¹⁴C-tracing) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.